Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate
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Overview
Description
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a propanoate moiety, which is further substituted with a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification steps . The reaction conditions often require refluxing the mixture in ethanol for several hours to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Post-reaction purification involves recrystallization or column chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of Ethyl 3-Oxo-3-(2-pyridyl)propanoate.
Reduction: Formation of Ethyl 3-Hydroxy-3-(2-pyridyl)propanol.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-Oxo-3-(2-pyridyl)propanoate: Similar structure but with a carbonyl group instead of a hydroxy group.
Ethyl 3-(2-Hydroxyphenyl)propanoate: Similar ester structure but with a phenyl ring instead of a pyridine ring
Uniqueness
Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO3 |
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Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl 3-hydroxy-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6,9,12H,2,7H2,1H3 |
InChI Key |
KDVFOKHBLKKTJY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=N1)O |
Origin of Product |
United States |
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